molecular formula C13H16N2O4S2 B8041081 butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate

butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate

Cat. No.: B8041081
M. Wt: 328.4 g/mol
InChI Key: ZGASNAPCVIOJSU-UHFFFAOYSA-N
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Description

Butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate typically involves the reaction of 2-mercaptobenzothiazole with butyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Mercaptobenzothiazole is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-methylsulfonylbenzothiazole.

    Step 2: The resulting 2-methylsulfonylbenzothiazole is then reacted with butyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfonylbenzothiazole: Lacks the butyl carbamate group but shares the benzothiazole and methylsulfonyl moieties.

    Butyl N-(benzothiazol-6-yl)carbamate: Similar structure but without the methylsulfonyl group.

Uniqueness

Butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate is unique due to the combination of the butyl carbamate and methylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

butyl N-(2-methylsulfonyl-1,3-benzothiazol-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-3-4-7-19-12(16)14-9-5-6-10-11(8-9)20-13(15-10)21(2,17)18/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGASNAPCVIOJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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